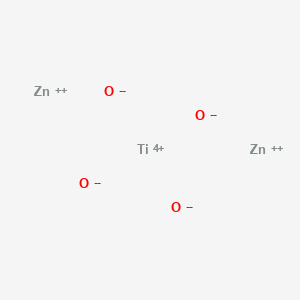

酸化チタン亜鉛 (TiZn2O4)

説明

Titanium zinc oxide (TiZn2O4) is an inorganic compound that combines the properties of titanium dioxide and zinc oxide. It is known for its unique structural, optical, and electronic properties, making it a valuable material in various scientific and industrial applications. The compound is typically synthesized in the form of nanocomposites, which exhibit enhanced photocatalytic activity and stability compared to their individual components.

科学的研究の応用

Titanium zinc oxide has a wide range of scientific research applications, including:

Chemistry: Used as a photocatalyst for the degradation of organic pollutants and the synthesis of fine chemicals.

Biology: Investigated for its antimicrobial properties and potential use in biomedical applications, such as wound healing and drug delivery.

Medicine: Explored for its potential in cancer therapy, particularly in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells.

Industry: Utilized in the production of solar cells, sensors, and coatings due to its excellent optical and electronic properties.

作用機序

Target of Action

Titanium zinc oxide (TiZn2O4) primarily targets bacterial pathogens, including both Gram-positive and Gram-negative bacteria . It has been shown to have significant antimicrobial properties, making it a promising candidate for applications in healthcare and environmental safety .

Mode of Action

The mode of action of titanium zinc oxide involves the production of reactive oxygen species (ROS), which can cause damage to bacterial cells . The nanoparticles can interact with the bacterial cell membrane, causing membrane lipid peroxidation, which leads to membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability . This interaction can lead to the death of the bacterial cells, thereby exhibiting its antimicrobial properties .

Biochemical Pathways

The biochemical pathways affected by titanium zinc oxide primarily involve the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in bacterial cells, leading to damage to various cellular components, including lipids, proteins, and DNA . This can disrupt normal cellular functions and lead to cell death .

Pharmacokinetics

It is known that nanoparticles can have unique pharmacokinetic properties due to their small size and large surface area

Result of Action

The result of the action of titanium zinc oxide is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the generation of reactive oxygen species, which cause oxidative stress and damage to the bacterial cells . This makes titanium zinc oxide a promising antimicrobial agent.

準備方法

Synthetic Routes and Reaction Conditions: Titanium zinc oxide can be synthesized using several methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the hydrolysis and condensation of titanium and zinc precursors in a solvent, followed by drying and calcination to form the desired oxide. The hydrothermal method involves the reaction of titanium and zinc salts in an aqueous solution at elevated temperatures and pressures, resulting in the formation of nanocomposites. Solid-state reactions involve the mixing of titanium dioxide and zinc oxide powders, followed by high-temperature treatment to form the compound.

Industrial Production Methods: In industrial settings, titanium zinc oxide is often produced using large-scale hydrothermal or sol-gel processes. These methods allow for the controlled synthesis of nanocomposites with specific properties, such as particle size, morphology, and surface area. The resulting materials are then processed into various forms, such as powders, coatings, or thin films, depending on the intended application.

化学反応の分析

Types of Reactions: Titanium zinc oxide undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. These reactions are influenced by the compound’s unique electronic structure and surface properties.

Common Reagents and Conditions:

Oxidation: Titanium zinc oxide can undergo oxidation reactions in the presence of oxygen or other oxidizing agents, leading to the formation of higher oxidation state compounds.

Reduction: The compound can be reduced using reducing agents such as hydrogen or metal hydrides, resulting in the formation of lower oxidation state species.

Photocatalytic Reactions: Titanium zinc oxide exhibits strong photocatalytic activity under ultraviolet or visible light irradiation. This property is utilized in the degradation of organic pollutants, water splitting, and other environmental applications.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photocatalytic reactions typically result in the formation of carbon dioxide and water from the degradation of organic compounds.

類似化合物との比較

Titanium zinc oxide is often compared to other similar compounds, such as:

Zinc titanate (ZnTiO3): Another compound that combines zinc and titanium oxides, known for its use as a catalyst and pigment.

Titanium dioxide (TiO2): Widely used as a photocatalyst and in sunscreen formulations.

Zinc oxide (ZnO): Known for its antimicrobial properties and use in various industrial applications.

Uniqueness: Titanium zinc oxide stands out due to its enhanced photocatalytic activity and stability compared to its individual components. The combination of titanium and zinc oxides results in a material with improved electronic and optical properties, making it suitable for a wide range of applications.

特性

IUPAC Name |

dizinc;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Ti.2Zn/q4*-2;+4;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFOLPMOGPIUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

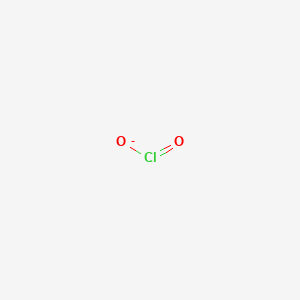

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4TiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923355 | |

| Record name | Zinc orthotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-69-0 | |

| Record name | Titanium zinc oxide (TiZn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc orthotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。